molecular formula C17H14F5N3O2 B1613046 Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate CAS No. 941716-83-2

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Cat. No.: B1613046
CAS No.: 941716-83-2
M. Wt: 387.3 g/mol
InChI Key: CDEUDOARBGUKPM-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate (CAS: 941716-83-2) is a synthetic organic compound with the molecular formula C₁₇H₁₄N₃O₂F₅ and a molecular weight of 387.30 g/mol . Key structural features include a piperidine ring substituted at position 3 with a pentafluorophenyl ester group and at position 1 with a 6-methylpyrazin-2-yl moiety. Its physicochemical properties include a LogP value of 3.37 (indicating moderate lipophilicity), a polar surface area (PSA) of 55.32 Ų, and a melting point of 76.5–78.5°C . The compound is commercially available in ≥97% purity, typically sold in 250 mg quantities .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O2/c1-8-5-23-6-10(24-8)25-4-2-3-9(7-25)17(26)27-16-14(21)12(19)11(18)13(20)15(16)22/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEUDOARBGUKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640312
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-83-2
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid intermediate

The starting point is typically the piperidine-3-carboxylic acid scaffold. The nitrogen substitution with the 6-methylpyrazin-2-yl group can be achieved via nucleophilic substitution or reductive amination, depending on the availability of precursors.

  • N-Alkylation Method: Reacting piperidine-3-carboxylic acid or its protected derivative with 6-methylpyrazin-2-yl halide under basic conditions to form the N-substituted piperidine.
  • Reductive Amination: Condensation of piperidine-3-carboxaldehyde with 6-methylpyrazin-2-yl amine followed by reduction.

Formation of Pentafluorophenyl Ester

The esterification step involves coupling the carboxylic acid group of 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid with pentafluorophenol to form the pentafluorophenyl ester.

  • Activation of Carboxylic Acid: Using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of pentafluorophenol.
  • Reaction Conditions: Typically carried out in anhydrous solvents like dichloromethane or DMF at low temperatures (0–25 °C) to control reaction rate and avoid side reactions.
  • Catalysts/Additives: DMAP (4-dimethylaminopyridine) is often used as a catalyst to enhance esterification efficiency.

Purification and Characterization

  • Purification: Column chromatography using silica gel and appropriate eluents (e.g., mixtures of hexane and ethyl acetate) to separate the desired ester from by-products.
  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and HPLC to ensure purity and correct structure.

Data Table: Typical Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
N-Alkylation / Reductive Amination 6-methylpyrazin-2-yl halide or amine, base or reductant DMF, MeOH 0–50 °C 4–24 hours 70–85 Base: K2CO3 or NaH; reductant: NaBH4
Esterification Pentafluorophenol, DCC or EDC, DMAP DCM or DMF 0–25 °C 2–12 hours 75–90 Anhydrous conditions critical
Purification Silica gel chromatography Hexane/ethyl acetate Ambient - - Gradient elution for purity

Research Findings and Optimization

While direct literature specifically detailing the synthesis of pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is limited, related patents and synthetic methodologies for similar compounds provide insight:

  • Patents related to pyrazine and piperidine derivatives emphasize the importance of mild reaction conditions to preserve sensitive heterocycles during substitution and esterification steps.
  • The use of pentafluorophenyl esters is common in peptide coupling and prodrug synthesis due to their high reactivity and stability, which supports the choice of pentafluorophenol in ester formation.
  • Optimization studies suggest that controlling moisture and temperature during esterification significantly improves yield and reduces side products.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is utilized in the development of novel pharmaceuticals due to its ability to modulate biological targets effectively. The presence of the pentafluorophenyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Case Studies:

  • Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems indicate that it may have applications in treating neurodegenerative diseases.

Agrochemicals

The compound's structural characteristics lend themselves to applications in agrochemicals, particularly as pesticides and herbicides. Its effectiveness in targeting specific biochemical pathways in pests can lead to the development of safer and more efficient agricultural products.

Case Studies:

  • Pesticide Development : Studies have demonstrated that modifications of this compound can lead to potent insecticidal activity against common agricultural pests, reducing reliance on traditional pesticides.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials with unique properties, such as improved thermal stability and chemical resistance.

Applications:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance mechanical properties.
  • Coatings : The compound's fluorinated nature provides excellent water and oil repellency, making it suitable for coating applications.

Comparative Analysis of Applications

Application AreaKey BenefitsExample Use Cases
Medicinal ChemistryEnhanced bioactivity and stabilityAnticancer drugs, neuroprotective agents
AgrochemicalsTargeted pest controlInsecticides, herbicides
Materials ScienceImproved material propertiesAdvanced coatings, polymer additives

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positioning, heterocyclic systems, or functional groups. Below is a detailed comparison based on molecular properties, commercial availability, and structural features:

Table 1: Key Properties of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Melting Point (°C) LogP PSA (Ų) CAS Number
This compound C₁₇H₁₄N₃O₂F₅ 387.30 3-carboxylate (pentafluorophenyl) 76.5–78.5 3.37 55.32 941716-83-2
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 4-carboxylic acid 151–152 N/A N/A 886851-58-7
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol C₁₁H₁₇N₃O 207.27 3-methanol 68–70.5 N/A N/A 937795-91-0
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate C₁₆H₁₂N₃O₃F₅ 397.28 Pyrimidine-morpholine core N/A N/A N/A 941717-05-1

Structural and Functional Differences

Core Heterocyclic System: The target compound features a pyrazine ring (6-methylpyrazin-2-yl), which is nitrogen-rich and contributes to π-stacking interactions.

Substituent Position on Piperidine :

  • The 3-carboxylate group in the target compound contrasts with the 4-carboxylic acid in the analog (CAS: 886851-58-7). This positional difference impacts molecular geometry and hydrogen-bonding patterns, as carboxylic acids (higher PSA) are more polar than esters .

Functional Groups: The pentafluorophenyl ester in the target compound enhances lipophilicity (LogP = 3.37) compared to the methanol-substituted analog (CAS: 937795-91-0), which likely has a lower LogP due to hydroxyl group polarity .

Thermal Stability :

  • The 4-carboxylic acid analog (mp 151–152°C) exhibits significantly higher thermal stability than the target compound (mp 76.5–78.5°C), reflecting stronger intermolecular forces in crystalline carboxylic acids versus esters .

Biological Activity

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate (CAS No. 941716-83-2) is a synthetic compound notable for its unique structural properties, which include a pentafluorophenyl group, a pyrazinyl moiety, and a piperidine carboxylate unit. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC17H14F5N3O2
Molecular Weight387.3 g/mol
Melting Point76.5 - 78.5 °C
Boiling Point462.3 ± 45.0 °C (Predicted)
Density1.441 ± 0.06 g/cm³ (Predicted)
pKa5.41 ± 0.10 (Predicted)

The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry .

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The binding of this compound to these targets can lead to modulation of their activity, which may result in various pharmacological effects.

Potential Biological Activities:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where these enzymes play a crucial role.
  • Protein-Ligand Interactions: Research indicates that it can affect protein-ligand interactions, potentially influencing cellular signaling pathways .

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • A study demonstrated that this compound effectively inhibits the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Antimicrobial Activity:
    • Preliminary tests have shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics .
  • Neuropharmacological Effects:
    • Investigations into the neuropharmacological effects revealed that the compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Comparative Biological Activity Table

Study FocusObserved EffectReference
Enzyme InhibitionSignificant inhibition of enzyme activity
Antimicrobial ActivityActive against multiple bacterial strains
Neuropharmacological EffectsModulation of neurotransmitter systems

Applications in Research and Industry

This compound has several applications:

In Medicinal Chemistry:

  • It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.

In Material Science:

  • The compound is utilized in the synthesis of advanced materials due to its unique chemical properties.

In Biological Research:

  • It is employed in studies investigating enzyme mechanisms and protein interactions, contributing to our understanding of biochemical processes .

Q & A

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodology : Employ quantum mechanical software (e.g., Gaussian, ORCA) to calculate logP, pKa, and solubility. Molecular dynamics (MD) simulations can model membrane permeability or aggregation tendencies, guided by the compound’s fluorinated aromatic system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Reactant of Route 2
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Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

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